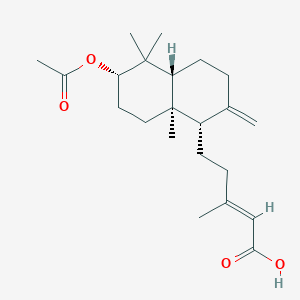

3-Acetoxy-8(17),13E-labdadien-15-oic acid

Descripción

Significance of Labdane (B1241275) Diterpenoids as Specialized Metabolites in Biological Systems

Labdane diterpenoids are quintessential specialized metabolites, often produced by organisms for specific functions rather than for primary metabolism and growth. In plants, they are key components of resins and essential oils, frequently acting as defense agents against herbivores and microbial pathogens. researchgate.netmdpi.com For example, sclareol (B1681606), a well-known labdane diterpene, is a potent growth inhibitor of rust fungi. thieme-connect.com The structural diversity of labdanes, which includes both "normal" and antipodal "ent-labdane" skeletons, contributes to their wide range of biological functions. researchgate.net

The significance of these compounds is underscored by their diverse and potent pharmacological activities. nih.govnih.gov Extensive research has demonstrated that labdane diterpenoids possess antibacterial, antifungal, antiprotozoal, cytotoxic, and anti-inflammatory properties. wikipedia.orgresearchgate.net Their anti-inflammatory effects, for instance, have been attributed to mechanisms such as the inhibition of nuclear factor-κB (NF-κB) signaling, modulation of arachidonic acid metabolism, and reduction of nitric oxide (NO) production. nih.gov This wide array of bioactivities makes the labdane skeleton a valuable scaffold for the discovery and development of new therapeutic agents. mdpi.com

Table 1: Selected Biological Activities of Labdane Diterpenoids

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. | researchgate.netthieme-connect.com |

| Antifungal | Inhibit the growth of various fungal species, including plant pathogens and human pathogens like Candida albicans. | researchgate.netthieme-connect.com |

| Anti-inflammatory | Modulate key inflammatory pathways, including NF-κB and arachidonic acid metabolism. | researchgate.netnih.gov |

| Cytotoxic | Exhibit cell-killing activity against various cancer cell lines. | researchgate.netmdpi.com |

| Antiprotozoal | Show activity against protozoan parasites. | researchgate.net |

Historical Perspective and Emerging Research Trends for Labdane Diterpenoids

The history of labdane diterpenoids is linked to labdanum, a fragrant oleoresin from the rockrose plant (Cistus species), from which the first members of this class were isolated. wikipedia.orgcjnmcpu.com For centuries, such resins have been utilized in traditional perfumes and medicines. nih.govcjnmcpu.com The foundational structure of labdane was elucidated over time, revealing a bicyclic decalin core with a side chain, a framework that serves as the precursor to more complex diterpenoids like the gibberellins (B7789140) (plant hormones). cjnmcpu.comnih.gov

Early research focused on the isolation and structural characterization of these compounds from natural sources, particularly from plant families like Lamiaceae, Asteraceae, and Pinaceae. researchgate.net More recent research trends have shifted towards understanding their biosynthesis and harnessing their potential through metabolic engineering and synthetic biology. researchgate.net There is significant interest in identifying the enzymes responsible for their formation, such as diterpene synthases and cytochrome P450s, to enable the production of valuable labdanes in microbial hosts. cjnmcpu.com Another major trend is the continued exploration of their pharmacological properties, with a focus on their potential as anti-inflammatory agents and their cardiovascular effects. nih.govnih.gov The synthesis of novel labdane derivatives to create analogues with enhanced activity is also a prominent area of research. uot.edu.lythieme-connect.com

Contextualization of 3-Acetoxy-8(17),13E-labdadien-15-oic acid within Labdane Diterpenoid Research

This compound is a specific labdane-type diterpene that exemplifies the therapeutic potential being explored within this class of compounds. chemfaces.com It has been isolated from natural sources such as the rhizomes of Cibotium barometz. chemfaces.com Research on this particular molecule has highlighted its significant cardiovascular activities.

Detailed studies have shown that this compound possesses vasorelaxant and hypotensive properties. chemfaces.com The mechanisms underlying these effects are multifaceted and involve key signaling pathways in the vasculature. Research indicates that the compound's actions include:

Activation of the endothelial Nitric Oxide (NO)-cyclic Guanosine (B1672433) Monophosphate (cGMP) pathway : The compound was found to increase levels of cGMP and nitrate (B79036), suggesting it stimulates the production of NO in endothelial cells. chemfaces.com

Opening of Potassium (K+) channels : Its vasorelaxant effect was affected by the blockade of various K+ channels, including those sensitive to 4-aminopyridine, apamin, charybdotoxin, and glibenclamide. chemfaces.com

Alteration of Calcium (Ca2+) mobilization : The compound was shown to decrease the cytosolic calcium concentration in vascular smooth muscle cells. chemfaces.com

The hypotensive effect observed in vivo was partially reduced by L-NAME, an inhibitor of NO synthase, further confirming the role of the NO pathway. chemfaces.com This detailed mechanistic investigation places this compound as a significant subject in cardiovascular pharmacology research, showcasing how specific labdane diterpenoids can serve as leads for developing new agents targeting hypertension and vascular dysfunction. nih.gov

Table 2: Chemical and Biological Profile of this compound

| Property | Detail | Reference(s) |

|---|---|---|

| CAS Number | 63399-37-1 | chemfaces.comclearsynth.com |

| Molecular Formula | C22H34O4 | pureonebio.compureonebio.com |

| Molecular Weight | 362.51 g/mol | pureonebio.compureonebio.com |

| Natural Source | Rhizomes of Cibotium barometz (L.) J.Sm. | chemfaces.com |

| Primary Biological Activity | Vasorelaxant and hypotensive. | chemfaces.com |

| Mechanism of Action | Involves activation of the NO-cGMP pathway, opening of K+ channels, and alteration of Ca2+ mobilization. | chemfaces.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-14(13-20(24)25)7-9-17-15(2)8-10-18-21(4,5)19(26-16(3)23)11-12-22(17,18)6/h13,17-19H,2,7-12H2,1,3-6H3,(H,24,25)/b14-13+/t17-,18-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNJRQNCWHCCBZ-BULWIKRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@@H](C2(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Mechanisms of Labdane Diterpenoid Production

Upstream Isoprenoid Metabolism and Geranylgeranyl Diphosphate (B83284) (GGPP) as a Central Precursor

All terpenoids, including the C20 labdane (B1241275) diterpenoids, originate from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net In higher plants, two distinct biosynthetic pathways supply these fundamental precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govresearchgate.net While the MVA pathway is primarily associated with the biosynthesis of sterols, the MEP pathway is responsible for producing the precursors for monoterpenes, carotenoids, and diterpenes. researchgate.net

The universal precursor for all diterpenoids is (E,E,E)-geranylgeranyl diphosphate (GGPP). researchgate.netproquest.com The formation of this C20 molecule is achieved through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. oup.comnih.gov This series of condensation reactions is catalyzed by prenyltransferase enzymes, specifically GGPP synthase. oup.com GGPP then serves as the linear, acyclic substrate for the first committed step in labdane diterpenoid biosynthesis. proquest.comresearchgate.net

Diterpene Synthase (diTPS) Catalysis in Labdane Scaffold Formation

The transformation of the linear GGPP into the bicyclic labdane core is orchestrated by a family of enzymes known as diterpene synthases (diTPSs). nih.govacs.org In angiosperms, this process typically requires the sequential action of two distinct classes of diTPS enzymes: Class II and Class I. acs.orgnih.gov

The first committed step in labdane biosynthesis is catalyzed by a Class II diTPS. acs.org These enzymes initiate cyclization through a protonation-dependent mechanism. researchgate.netnih.gov A key feature of Class II diTPSs is the presence of a conserved DxDD motif in their active site. nih.gov An aspartate residue within this motif acts as a general acid, protonating the terminal double bond of the GGPP substrate. researchgate.net This triggers a cationic cyclization cascade that results in the formation of a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (CPP). researchgate.netacs.org

Depending on the specific enzyme, different stereoisomers of CPP can be produced, such as (+)-CPP, ent-CPP, or syn-CPP, which serves as a crucial branch point in the diversification of LRDs. researchgate.net For instance, the enzyme ent-copalyl diphosphate synthase (CPS) from Arabidopsis thaliana possesses α, β, and γ domains but only catalyzes the Class II cyclization of GGPP to form ent-CPP. nih.govfrontiersin.org

Following the initial cyclization by a Class II diTPS, the resulting CPP intermediate becomes the substrate for a Class I diTPS. acs.orgsid.ir These enzymes are characterized by a conserved DDxxD motif, which is responsible for binding a divalent metal cofactor, typically Mg²⁺. researchgate.netacs.org The catalytic mechanism of Class I diTPSs involves the ionization of the allylic diphosphate ester of the CPP substrate, leading to the formation of a carbocation. acs.orgsid.ir

This carbocation can then undergo further cyclizations, rearrangements, or simply be quenched by deprotonation or the addition of a water molecule. researchgate.netacs.org In the biosynthesis of many simple labdanes, the Class I diTPS may only facilitate the removal of the diphosphate group without further rearrangement, leading to the formation of the core labdadienyl hydrocarbon skeleton. sid.ir

In contrast to the two-enzyme system typically found in plants, fungi often employ a single, bifunctional enzyme to catalyze both the Class II and Class I reactions. researchgate.netnih.gov These enzymes are fusions of a C-terminal Class II domain (homologous to CPS) and an N-terminal Class I domain. researchgate.netmdpi.com For example, a bifunctional cyclase from Phaeosphaeria nodorum produces ent-kaurene (B36324) from GGPP in a single catalytic cycle. researchgate.net Similarly, marine-derived fungi have been found to possess bifunctional type I diterpene synthases that can generate complex tricyclic hydrocarbon skeletons from GGPP. researchgate.netmdpi.comnih.gov

Diversification through Cytochrome P450 Mono-oxygenases and Other Tailoring Enzymes

The hydrocarbon scaffolds produced by diTPSs undergo extensive modifications by a suite of tailoring enzymes, which are largely responsible for the immense structural diversity of labdane diterpenoids. nih.gov Among these, cytochrome P450 mono-oxygenases (CYPs) play a paramount role. proquest.comnih.gov

Cytochrome P450s are heme-containing enzymes that catalyze a wide array of oxidative reactions, including hydroxylation, epoxidation, and the formation of carbonyl and carboxyl groups. nih.govresearchgate.netnih.gov These reactions are crucial for the functionalization of the labdane skeleton. nih.gov In the context of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, CYPs are responsible for two key transformations: the oxidation of the C-15 methyl group to a carboxylic acid and the hydroxylation at the C-3 position.

The oxidation of a methyl group to a carboxylic acid is typically a stepwise process, proceeding through alcohol and aldehyde intermediates, with each step often catalyzed by a CYP. frontiersin.org Furthermore, specific CYPs are known to introduce hydroxyl groups at various positions on the labdane ring system. For example, various fungal biocatalysts have demonstrated the ability to hydroxylate a labdane diterpene at the C-3 position. proquest.comnih.gov Similarly, chemoenzymatic studies using P450 variants have achieved selective C-3 oxidation of sclareolide, a related labdane. acs.org

Following hydroxylation, the final step in the formation of the "3-Acetoxy" moiety is the acetylation of the C-3 hydroxyl group. This reaction is catalyzed by an acetyltransferase, a class of enzymes that transfer an acetyl group from a donor molecule, typically acetyl-CoA, to the substrate. nih.gov The presence of acetylated labdane-type diterpenes, such as labda-7,13(E)-dien-15-yl acetate, has been confirmed in species like Cistus creticus, indicating the activity of novel acetyltransferases in these biosynthetic pathways. oup.comresearchgate.netresearchgate.net The lettuce enzyme LsTAT1, belonging to the MBOAT family, has been identified as a triterpene acetyltransferase, highlighting that specific enzymes for such modifications exist in plants. nih.gov

Data Tables

Table 1: Key Enzyme Classes in Labdane Diterpenoid Biosynthesis

| Enzyme Class | Function | Key Motif/Characteristic | Substrate(s) | Product(s) |

| GGPP Synthase | Precursor Formation | Prenyltransferase | IPP, DMAPP | GGPP |

| Class II diTPS (CPS) | Initial Cyclization | DxDD motif, Protonation-initiated | GGPP | Copalyl Diphosphate (CPP) |

| Class I diTPS | Further Cyclization/Rearrangement | DDxxD motif, Ionization-initiated | CPP | Diterpene Hydrocarbon Scaffold |

| Cytochrome P450 (CYP) | Scaffold Diversification | Heme-containing monooxygenase | Diterpene Scaffold | Hydroxylated/Oxidized Diterpenoids |

| Acetyltransferase | Acetylation | Acyl-CoA dependent | Hydroxylated Diterpenoid | Acetylated Diterpenoid |

Table 2: Examples of Characterized Enzymes in Labdane-Related Diterpenoid Biosynthesis

| Enzyme Name | Organism | Enzyme Class | Substrate | Product | Reference(s) |

| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | Class II diTPS | GGPP | ent-Copalyl Diphosphate | nih.govfrontiersin.org |

| ZmCPS3 | Zea mays (Maize) | Class II diTPS | GGPP | (+)-Copalyl Diphosphate | acs.org |

| CcCLS | Cistus creticus | Class II diTPS | GGPP | Copal-8-ol Diphosphate | researchgate.net |

| LsTAT1 | Lactuca sativa (Lettuce) | Acetyltransferase | Taraxasterol, ψ-Taraxasterol | Taraxasterol Acetates | nih.gov |

| CYP76AH1 | Salvia miltiorrhiza | Cytochrome P450 | Miltiradiene | Ferruginol | researchgate.net |

Acetylation and Carboxylation Mechanisms

The generation of the specific compound this compound from its labdane precursor involves precise, late-stage tailoring reactions. These modifications, known as functionalizations, are critical for the compound's final structure and biological activity. The name itself indicates two key modifications to the labdane skeleton: an acetylation at the C-3 position and the formation of a carboxylic acid at the C-15 position.

The biosynthetic sequence likely begins after the formation of the core labdadienyl skeleton. The process involves:

Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are primary candidates for introducing hydroxyl (-OH) groups onto the hydrocarbon backbone. nih.govresearchgate.net In this case, a CYP would likely hydroxylate the C-3 position of the labdane structure.

Acetylation: Following hydroxylation, the newly formed C-3 hydroxyl group becomes a target for an acetyltransferase enzyme. This enzyme catalyzes the transfer of an acetyl group from a donor molecule, such as acetyl-CoA, to the hydroxyl group, forming the acetoxy moiety. nih.gov

Carboxylation: The C-15 position of the labdane side chain undergoes oxidation to form a carboxylic acid. This is typically a multi-step process, likely involving the sequential oxidation of a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid, often catalyzed by CYPs or other NAD(P)+ dependent oxidoreductases. acs.org

These tailoring enzymes work in a coordinated fashion to produce the final, functionalized diterpenoid. The presence of both an acetoxy group and a carboxyl group is known to be important for the biological activities of some labdanes. researchgate.net

| Enzyme Class | Probable Function in Biosynthesis | Precursor Substrate | Resulting Group |

| Cytochrome P450 (CYP) | Catalyzes the introduction of an oxygen atom. | Labdane Skeleton (at C-3) | Hydroxyl (-OH) |

| Acetyltransferase | Transfers an acetyl group to a hydroxyl. | 3-hydroxy-labdane derivative | Acetoxy (-OAc) |

| Oxidoreductase/CYP | Catalyzes the oxidation of the side chain. | Labdane Skeleton (at C-15) | Carboxylic Acid (-COOH) |

Complex Rearrangements and Skeletal Modifications (e.g., in liverworts)

While many organisms produce standard labdane skeletons, some, particularly liverworts, are known for generating highly complex and rearranged diterpenoids. researchgate.net These organisms possess unique enzymatic machinery that can manipulate the labdane framework through intricate cascade reactions, leading to novel and often stereochemically distinct structures compared to those found in higher plants. researchgate.netnih.gov

Key features of these complex modifications include:

Enantiomeric Forms: A significant number of sesquiterpenoids and diterpenoids isolated from liverworts are enantiomers of those found in higher plants. researchgate.net

Cascade Rearrangements: Liverworts like Haplomitrium mnioides can produce unprecedented diterpenoids, such as hapmnioides A-C, which are formed through complex cascade rearrangements of the initial labdane structure. nih.gov

Intramolecular Cyclizations: Further structural diversity is achieved through intramolecular cyclizations. For instance, some labdanes from Haplomitrium mnioides undergo light-driven reactions to form highly rigid and complex congeners with unique six-ring systems, such as haplomintrins A and B. researchgate.netnih.gov These reactions can create strained cyclopropane (B1198618) or cyclobutane (B1203170) subunits within the molecule. researchgate.net

Skeletal Scission and Rearrangement: In the liverwort Pallavicinia ambigua, rearranged 19-nor-7,8-seco-labdane diterpenoids have been identified, indicating that the enzymatic processes can include the cleavage of carbon-carbon bonds within the core rings, followed by skeletal rearrangement. researchgate.net

These complex modifications highlight the evolutionary plasticity of diterpenoid biosynthesis in liverworts, resulting in unique molecular architectures not seen elsewhere in nature.

Enzymatic Engineering and Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Compound Production

The study and production of labdane diterpenoids have been significantly advanced by the use of enzymatic engineering and heterologous expression systems. biorxiv.org These biotechnological tools allow researchers to overcome the low abundance of these compounds in their native sources and to investigate the functions of the enzymes involved in their biosynthesis. acs.orgmdpi.com

Heterologous Expression for Pathway Elucidation: Microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as "chassis" organisms to express biosynthetic genes from plants or fungi. acs.orgnih.gov By expressing genes one by one or in combination, scientists can determine the specific function of each enzyme. For example, expressing a putative diterpene synthase gene in E. coli can reveal the exact hydrocarbon skeleton it produces. acs.org Similarly, co-expressing a synthase with a CYP can identify the specific hydroxylation or oxidation reaction that the CYP catalyzes. researchgate.netmdpi.com This modular approach has been instrumental in piecing together the biosynthetic pathways for numerous terpenoids. researchgate.netmdpi.com

Enzymatic and Metabolic Engineering for Production: Once a pathway is understood, heterologous hosts can be engineered to improve the production of the target compound. Key strategies include:

Increasing Precursor Supply: Engineering the host's central metabolism to channel more carbon toward the universal diterpene precursor, GGPP. biorxiv.org In yeast, this often involves upregulating the native mevalonate (MVA) pathway. biorxiv.org

Optimizing Enzyme Activity: Modifying the biosynthetic enzymes themselves (e.g., through directed evolution or protein engineering) to enhance their catalytic efficiency or alter their product specificity. biorxiv.orgyoutube.com

Reducing Competing Pathways: Down-regulating or knocking out native metabolic pathways that divert precursors away from the desired product, such as the sterol biosynthesis pathway in yeast which also uses farnesyl pyrophosphate (FPP), a precursor to GGPP. biorxiv.org

Exploring Alternative Hosts: Photosynthetic organisms like the microalga Chlamydomonas reinhardtii and various cyanobacteria are emerging as promising hosts. nih.govnih.gov They offer potential advantages such as using CO2 as a carbon source and having a high native flux of redox power (NADPH) and metabolic precursors for isoprenoid synthesis. nih.govnih.gov

| Host System | Primary Use | Key Advantages | Example Application |

| Escherichia coli | Pathway Elucidation, Enzyme Characterization | Fast growth, well-understood genetics, simple culture conditions. | Characterizing fungal diterpene cyclases and associated CYPs. acs.org |

| Saccharomyces cerevisiae | Pathway Elucidation, Metabolic Engineering | Eukaryotic system (good for plant/fungal enzymes), robust for industrial fermentation. | Engineering the biosynthesis of triterpenoid (B12794562) precursors. biorxiv.org |

| Aspergillus nidulans | Heterologous Expression of Fungal Pathways | Filamentous fungus with compatible machinery for expressing complex fungal gene clusters. | Production of 13 labdane derivatives by expressing a fungal gene cluster. mdpi.com |

| Chlamydomonas reinhardtii | Heterologous Production | Photosynthetic (uses CO2), compartmentalization in chloroplasts. | Production of labdane-type diterpenes like sclareol (B1681606). nih.gov |

Comparative Biosynthesis of ent- and Normal Labdane Skeletons

The immense structural diversity of labdane-related diterpenoids begins at the very first step of their biosynthesis: the cyclization of GGPP. The stereochemical outcome of this reaction, catalyzed by a class II diterpene cyclase known as copalyl diphosphate synthase (CPS), dictates whether the resulting bicyclic skeleton is of the "normal" configuration or its mirror image, the "enantiomeric" (ent) form. nih.govacs.org

The key distinction arises from the way the linear GGPP molecule is folded within the enzyme's active site before cyclization. nih.gov

Normal Labdane Skeleton: Results from a specific folding pattern that leads to what is considered the "normal" stereochemistry, analogous to the A/B rings in cholesterol.

ent-Labdane Skeleton: Results from an alternative folding pattern that produces the opposite stereochemistry at all chiral centers of the bicyclic core. The compound of interest, this compound, is often found as the ent stereoisomer, suggesting its origin from an ent-CPP precursor. chemfaces.com

This fundamental bifurcation has significant implications for the evolution of diterpenoid diversity. All higher plants produce gibberellin phytohormones, which are essential for growth and development. nih.govcjnmcpu.com The biosynthesis of gibberellins (B7789140) proceeds through the ent-labdane intermediate, ent-copalyl diphosphate (ent-CPP). nih.gov Consequently, all higher plants possess the genetic machinery for producing the ent-labdane skeleton, creating a vast and ancient genetic reservoir from which pathways to other ent-labdane diterpenoids can evolve. nih.govacs.org

In contrast, the biosynthesis of normal, syn, or other labdane stereoisomers requires distinct CPS enzymes, which are found in various fungi and some plant lineages, contributing to separate streams of chemical diversity. nih.gov

| Feature | ent-Labdane Biosynthesis | Normal Labdane Biosynthesis |

| Key Precursor | ent-Copalyl Diphosphate (ent-CPP) | (+)-Copalyl Diphosphate ((+)-CPP) |

| Defining Enzyme | ent-Copalyl Diphosphate Synthase (ent-CPS) | (+)-Copalyl Diphosphate Synthase ((+)-CPS) |

| Prevalence | Universal in higher plants due to gibberellin pathway. nih.gov | Found in specific plant families (e.g., Lamiaceae) and fungi. researchgate.net |

| Evolutionary Significance | Provides a genetic reservoir for the evolution of a wide range of ent-diterpenoids in plants. nih.gov | Represents a parallel evolutionary track for diterpenoid diversification. |

| Example End Product | Gibberellins, ent-kaurene | Miltiradiene (precursor to tanshinones) researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Labdane Diterpenoids

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon skeleton and the relative stereochemistry of organic molecules like 3-Acetoxy-8(17),13E-labdadien-15-oic acid. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound provides initial, crucial information. It reveals signals characteristic of the labdane (B1241275) skeleton, including singlets for the tertiary methyl groups (C-18, C-19, and C-20) and a methyl group on a double bond (C-16). The presence of an exocyclic methylene group at the C-8(17) position is indicated by two distinct, broad singlet signals for the olefinic protons H₂-17. mdpi.comnih.gov Another key feature is the signal for the olefinic proton at C-14, which helps establish the geometry of the side-chain double bond. The acetate group at C-3 gives rise to a characteristic singlet for its methyl protons around δ 2.0 ppm and a downfield shift for the H-3 proton to which it is attached.

The ¹³C NMR spectrum complements the proton data by showing all 22 carbon resonances. nih.gov Key signals include those for the carboxyl group (C-15) typically above δ 170 ppm, the carbonyl of the acetate group around δ 170-171 ppm, and the four olefinic carbons (C-8, C-17, C-13, C-14). The chemical shifts of the methyl, methylene, methine, and quaternary carbons of the decalin ring system are diagnostic for the labdane core. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Skeleton (Note: Data are compiled from typical values for closely related labdane diterpenoids. Exact shifts may vary based on solvent and experimental conditions.)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

| 1 | ~38.0 | ~1.5-1.7 |

| 2 | ~19.0 | ~1.6-1.8 |

| 3 | ~80.0 | ~4.5 (dd) |

| 4 | ~37.5 | - |

| 5 | ~55.0 | ~0.7-0.9 |

| 6 | ~24.0 | ~1.4-1.6 |

| 7 | ~38.0 | ~2.0-2.2 |

| 8 | ~148.0 | - |

| 9 | ~56.0 | ~1.5 |

| 10 | ~39.0 | - |

| 11 | ~22.0 | ~2.1-2.3 |

| 12 | ~40.0 | ~2.2-2.4 |

| 13 | ~160.0 | - |

| 14 | ~115.0 | ~5.7 (s) |

| 15 | ~171.0 | - |

| 16 | ~12.0 | ~2.1 (s) |

| 17 | ~106.0 | ~4.5 (s), ~4.8 (s) |

| 18 | ~28.0 | ~0.8 (s) |

| 19 | ~16.0 | ~0.8 (s) |

| 20 | ~15.5 | ~0.8 (s) |

| OAc-CH₃ | ~21.0 | ~2.0 (s) |

| OAc-C=O | ~170.5 | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms identified in 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital for establishing the carbon framework by showing correlations between protons and carbons separated by two or three bonds.

For this compound, key HMBC correlations would include:

Correlations from the methyl protons H₃-18 and H₃-19 to the quaternary carbon C-4 and the methine C-5, confirming their attachment to C-4. mdpi.comnih.gov

Correlations from the methyl protons H₃-20 to C-1, C-5, C-9, and C-10, locking down the decalin ring junctions. nih.gov

Correlations from the exocyclic methylene protons H₂-17 to C-7, C-8, and C-9, placing the double bond at the C-8(17) position. mdpi.com

Correlations from the olefinic proton H-14 and the methyl protons H₃-16 to the carbons of the side chain (C-12, C-13, C-15), confirming the structure of the α,β-unsaturated carboxylic acid moiety. mdpi.com

Table 2: Key HMBC Correlations for Structural Elucidation

| Protons | Correlated Carbons | Structural Information |

| H₃-18, H₃-19 | C-3, C-4, C-5 | Confirms gem-dimethyl group at C-4 |

| H₃-20 | C-1, C-5, C-9, C-10 | Defines ring A/B junction |

| H₂-17 | C-7, C-8, C-9 | Positions the exocyclic double bond |

| H-14, H₃-16 | C-12, C-13, C-15 | Elucidates the side chain structure |

Mass Spectrometry (MS) Applications in Compound Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular formula and probing the structure of diterpenoids. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, which for this compound is C₂₂H₃₄O₄. mdpi.com The isotopic pattern observed in the mass spectrum can also reveal the presence of certain elements, such as chlorine. mdpi.com

Analysis of the fragmentation patterns in MS/MS experiments can provide further structural information. For this compound, characteristic fragmentation would likely involve:

Loss of acetic acid: A neutral loss of 60 Da (CH₃COOH) is a common fragmentation pathway for acetate esters, providing evidence for the acetoxy group.

Decarboxylation: Loss of 44 Da (CO₂) from the carboxylic acid moiety is another expected fragmentation.

Cleavage of the side chain: Fragmentation can occur along the aliphatic side chain attached at C-9.

Retro-Diels-Alder (RDA) fragmentation: Cleavage within the decalin ring system, particularly ring B containing the C-8(17) double bond, can occur, yielding diagnostic fragment ions. uva.nl

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism – ECD)

Labdane diterpenoids are chiral molecules, and determining their absolute configuration is a crucial final step in structural elucidation. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used for this purpose. The method involves comparing the experimentally measured ECD spectrum of the compound with spectra generated computationally for all possible stereoisomers. chemrxiv.org

The process typically involves:

Generating 3D conformations for the possible enantiomers or diastereomers of the molecule.

Using computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), to calculate the theoretical ECD spectrum for each isomer.

Matching the experimental ECD spectrum with one of the calculated spectra. A good correlation between the signs and positions of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry. mdpi.com

X-ray Crystallography for Definitive Structural Characterization

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its constitution, configuration, and conformation. mdpi.com If a suitable single crystal of this compound can be grown, this technique can definitively establish the complete structure, including the absolute configuration. researchgate.net The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's stereochemistry at all chiral centers. nih.gov

Computational Chemistry and Molecular Modeling in Structural Studies

Computational chemistry plays a vital, multifaceted role in the structural elucidation of complex natural products. Its applications extend beyond the ECD calculations mentioned previously. State-of-the-art Density Functional Theory (DFT) approaches are now routinely used to predict NMR chemical shifts (¹H and ¹³C) for candidate structures. researchgate.net This calculated data can be compared against experimental values to help distinguish between isomers with very similar spectra or to resolve ambiguous assignments. chemrxiv.orgjournalspub.info This is particularly useful when NMR data alone cannot differentiate between several plausible structures. Molecular modeling is also used to generate low-energy conformers of the molecule, which is a prerequisite for accurate ECD and NMR calculations. researchgate.net

Pharmacological and Biological Investigations of 3 Acetoxy 8 17 ,13e Labdadien 15 Oic Acid and Other Labdane Diterpenoids

Cardiovascular System Modulatory Effects of ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid

The labdane-type diterpene, ent-3-acetoxy-labda-8(17),13-dien-15-oic acid, has been the subject of investigations into its effects on the cardiovascular system. scielo.brscielo.br Research has demonstrated its potential as a vasorelaxant and hypotensive agent, with its mechanisms of action involving several key cellular and molecular pathways in vascular smooth muscle. biocat.comchemfaces.com

Studies have shown that ent-3-acetoxy-labda-8(17),13-dien-15-oic acid, also referred to as labda-15-oic acid, induces vascular relaxation and hypotension. scielo.brresearchgate.net In experiments using aortic rings from both normotensive and hypertensive rats, this compound was found to relax the vascular smooth muscle. scielo.brnih.gov Specifically, it reduced the sustained contractions induced by agents like phenylephrine (B352888) and KCl in both endothelium-intact and endothelium-denuded aortas. researchgate.net

The intravenous administration of ent-3-acetoxy-labda-8(17),13-dien-15-oic acid has been observed to cause a decrease in blood pressure in conscious hypertensive and normotensive rats. nih.govresearchgate.net This hypotensive effect is a direct consequence of its vasorelaxant properties. scielo.brbvsalud.org The compound inhibited contractions induced by phenylephrine and serotonin (B10506) in rat aortic rings, regardless of the presence of the endothelium. researchgate.netnih.gov

| Animal Model | Effect | Reference |

|---|---|---|

| Normotensive Wistar Rats | Intravenous administration induced hypotension. | nih.gov |

| Two-Kidney 1 Clip (2K-1C) Hypertensive Rats | Intravenous administration induced hypotension. | scielo.brnih.gov |

The vasorelaxant and hypotensive effects of ent-3-acetoxy-labda-8(17),13-dien-15-oic acid are underpinned by a combination of cellular and molecular mechanisms. biocat.comchemfaces.com These include the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate pathway, modulation of potassium ion channels, and alterations in intracellular calcium ion mobilization. biocat.comnih.gov

A significant part of the vasorelaxant action of ent-3-acetoxy-labda-8(17),13-dien-15-oic acid is dependent on the endothelium and the subsequent activation of the NO-cGMP pathway. nih.gov The compound was found to be more effective at inducing relaxation in endothelium-intact aortas compared to those without an endothelium. nih.govbvsalud.org This suggests a crucial role for endothelial-derived factors.

Further investigations revealed that the compound increases the levels of cyclic guanosine monophosphate (cGMP) and nitrates in endothelium-intact aortas. chemfaces.comnih.gov It also increases the concentration of nitric oxide (NO) in endothelial cells. researchgate.netnih.gov The hypotensive effect of the compound was partially reduced by L-NAME, an inhibitor of nitric oxide synthase, confirming the involvement of the NO pathway. researchgate.netnih.gov The relaxation induced by the labdane (B1241275) was also affected by inhibitors of the NO-cGMP pathway such as ODQ and hemoglobin. chemfaces.comnih.gov

The opening of potassium (K+) channels is another key mechanism contributing to the vasorelaxant effects of ent-3-acetoxy-labda-8(17),13-dien-15-oic acid. biocat.comchemfaces.com The blockade of K+ channels using various inhibitors was shown to affect the relaxation induced by this diterpene. nih.gov Specifically, inhibitors such as 4-aminopyridine, apamin, charybdotoxin, and glibenclamide all impacted the compound's ability to induce relaxation. chemfaces.comnih.gov This indicates that multiple types of potassium channels are likely involved in the vasorelaxant response.

Ent-3-acetoxy-labda-8(17),13-dien-15-oic acid also exerts its effects by altering the mobilization of intracellular calcium ions (Ca2+). biocat.comchemfaces.com It has been shown to decrease the cytosolic calcium concentration in vascular smooth muscle cells. researchgate.netnih.gov The compound significantly reduced the contraction induced by calcium chloride (CaCl2) in a calcium-free solution that contained either KCl or phenylephrine. chemfaces.comnih.gov This suggests that it blocks the influx of extracellular Ca2+ through voltage-operated channels. nih.gov The relaxation induced by the labdane was also affected by thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase, indicating an effect on intracellular calcium stores. nih.gov

When compared to another labdane diterpene, forskolin (B1673556), both compounds were found to relax aortic rings from normotensive and hypertensive rats. scielo.brnih.gov However, forskolin was consistently more potent in inducing vascular relaxation in arteries from both groups of rats. nih.govbvsalud.org

The mechanisms of action for these two diterpenes also show some divergence. While ent-3-acetoxy-labda-8(17),13-dien-15-oic acid's effects are linked to the NO-cGMP pathway, K+ channel opening, and Ca2+ influx blockade, the primary mechanism for forskolin's vasorelaxant action is the activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Notably, ent-3-acetoxy-labda-8(17),13-dien-15-oic acid did not affect cAMP levels. chemfaces.comnih.gov

The structural differences between the two molecules, such as the number and position of hydrophilic groups, may account for their differing potencies and mechanisms of action. researchgate.net Forskolin possesses a greater number of hydrogen-bond-donor groups compared to ent-3-acetoxy-labda-8(17),13-dien-15-oic acid. researchgate.net

| Compound | Relative Potency in Vascular Relaxation | Primary Mechanism | Reference |

|---|---|---|---|

| ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid | Less potent than Forskolin | Activation of NO-cGMP pathway, K+ channel opening, Ca2+ influx blockade | nih.govnih.gov |

| Forskolin | More potent than ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid | Activation of adenylyl cyclase, increasing cAMP levels | nih.gov |

Cellular and Molecular Mechanisms in Vascular Smooth Muscle

Anti-inflammatory Activities and Immunomodulation

The inflammatory response, a critical component of the body's defense mechanism, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases. Research into the anti-inflammatory properties of labdane diterpenoids has revealed their ability to modulate key inflammatory pathways. The anti-inflammatory activity of these compounds is often attributed to several interconnected mechanisms, including the inhibition of the master inflammatory regulator Nuclear Factor-κB (NF-κB), modulation of the arachidonic acid cascade, reduction of nitric oxide production, and regulation of inflammatory cytokine expression. nih.gov

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway

The Nuclear Factor-κB (NF-κB) signaling pathway plays a central role in orchestrating the inflammatory response. Its activation leads to the transcription of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Consequently, the inhibition of the NF-κB pathway represents a key strategy for the development of anti-inflammatory therapies. nih.govnih.gov

Studies on various labdane-type diterpenoids have demonstrated their capacity to interfere with NF-κB activation. nih.govnih.gov For instance, certain labdane diterpenoids have been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds effectively block the translocation of the active NF-κB p65 subunit into the nucleus, thereby preventing the transcription of its target genes. nih.gov This inhibitory effect on the NF-κB signaling cascade is a cornerstone of the anti-inflammatory properties observed for this class of compounds. While direct evidence for 3-Acetoxy-8(17),13E-labdadien-15-oic acid is still emerging, the consistent findings across structurally similar labdane diterpenoids suggest a high probability of a similar mechanism of action.

Modulation of Arachidonic Acid (AA) Metabolism

Arachidonic acid (AA) is a polyunsaturated fatty acid that is released from cell membranes in response to inflammatory stimuli. Its metabolism through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways generates a variety of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.netresearchgate.net The modulation of AA metabolism is a well-established target for anti-inflammatory drugs. nih.govnih.gov

Reduction of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule with a dual role in physiology and pathology. While it is essential for various physiological processes, including vasodilation and neurotransmission, its overproduction by inducible nitric oxide synthase (iNOS) in inflammatory cells contributes to tissue damage and the perpetuation of the inflammatory response. nih.govnih.gov

Several labdane diterpenoids have demonstrated the ability to reduce the production of nitric oxide in activated macrophages. nih.govnih.govchemfaces.com This effect is often linked to the downregulation of iNOS expression at the transcriptional level. nih.gov For instance, studies on the vasorelaxant properties of ent-3-acetoxy-labda-8(17),13-dien-15-oic acid have shown its involvement in the endothelial NO-cGMP pathway. chemfaces.com While this research focused on its cardiovascular effects, it underscores the compound's ability to interact with the nitric oxide signaling system. Further investigation into its specific effects on iNOS expression in inflammatory contexts is warranted to fully elucidate its anti-inflammatory potential.

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

Cytokines are small proteins that act as key messengers in the immune system, regulating the intensity and duration of the inflammatory response. A delicate balance between pro-inflammatory and anti-inflammatory cytokines is crucial for maintaining immune homeostasis. nih.govmdpi.com

Research has indicated that labdane diterpenoids can modulate the production of various cytokines. Some of these compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) in activated macrophages. nih.govmdpi.com By dampening the production of these key inflammatory mediators, labdane diterpenoids can help to resolve inflammation and prevent excessive tissue damage. The ability to regulate the cytokine network is a significant aspect of their immunomodulatory and anti-inflammatory activities.

Macrophage Phenotype Modulation

Macrophages are highly plastic immune cells that can adopt different functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory and play a key role in host defense, while alternatively activated (M2) macrophages are involved in the resolution of inflammation and tissue repair. The polarization of macrophages towards an M1 or M2 phenotype is a critical determinant of the outcome of an inflammatory response. frontiersin.orgnih.gov

While direct studies on the effect of this compound on macrophage polarization are limited, the broader class of labdane diterpenoids has been implicated in modulating macrophage function. researchgate.netmdpi.com Given their established anti-inflammatory properties, it is plausible that these compounds could promote a shift from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. mdpi.com This would represent a significant mechanism for resolving inflammation and promoting tissue healing. Further research is needed to specifically investigate the impact of this compound on macrophage polarization.

Antimicrobial Properties

In addition to their anti-inflammatory and immunomodulatory effects, labdane diterpenoids have also been investigated for their antimicrobial properties. researchgate.netresearchgate.netmdpi.comwikipedia.orgresearchgate.net The emergence of antibiotic-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents, and natural products represent a rich source of such compounds.

Studies have shown that various labdane diterpenes exhibit activity against a range of microorganisms, including bacteria and fungi. researchgate.netmdpi.comwikipedia.org For example, some labdane diterpenoids have demonstrated inhibitory activity against Gram-positive bacteria. mdpi.com Furthermore, research on other labdane derivatives has revealed their potential as antifungal agents. researchgate.netmdpi.com The specific antimicrobial spectrum and mechanism of action can vary depending on the specific chemical structure of the labdane diterpenoid. Although comprehensive data on the antimicrobial activity of this compound is not yet available, the promising results from related compounds warrant further investigation into its potential as an antimicrobial agent.

Below is a table summarizing the antimicrobial activities of some labdane diterpenoids against various pathogens.

| Labdane Diterpenoid | Microorganism | Activity | Reference |

| Chlorolabdans B | Bacillus subtilis | Antibacterial | mdpi.com |

| Chlorolabdans B | Micrococcus luteus | Antibacterial | mdpi.com |

| Chlorolabdans B | Staphylococcus aureus | Antibacterial | mdpi.com |

| 6α-malonyloxymanoyl oxide | Staphylococcus aureus | Antibacterial | researchgate.net |

| 6α-malonyloxymanoyl oxide | Bacillus cereus | Antibacterial | researchgate.net |

| 6α-malonyloxymanoyl oxide | Bacillus subtilis | Antibacterial | researchgate.net |

| 6α-malonyloxymanoyl oxide | Bacillus anthracis | Antibacterial | researchgate.net |

| 6α-malonyloxymanoyl oxide | Micrococcus luteus | Antibacterial | researchgate.net |

| 6α-malonyloxymanoyl oxide | Mycobacterium smegmatis | Antibacterial | researchgate.net |

| 6α-malonyloxymanoyl oxide | Mycobacterium phlei | Antibacterial | researchgate.net |

| 16-oxocleroda-3,13E-dien-15-oic acid | Various bacteria and fungi | Antimicrobial | researchgate.net |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Labdane-type diterpenoids have demonstrated a broad spectrum of antibacterial activity, with research often highlighting a more pronounced efficacy against Gram-positive bacteria compared to Gram-negative strains. researchgate.net While direct studies on the antibacterial properties of this compound are not prominent in the reviewed literature, extensive research on structurally similar compounds, particularly those isolated from Copaifera species, provides significant insight.

A key analog, (-)-acetoxycopalic acid, isolated from the oleoresin of Copaifera langsdorffii, has been evaluated for its antimicrobial activity against a panel of anaerobic bacteria associated with periodontal disease. mdpi.commdpi.com In these studies, (-)-acetoxycopalic acid showed measurable activity, although it was generally less potent than its non-acetylated counterpart, (-)-copalic acid. mdpi.commdpi.com For instance, against Porphyromonas gingivalis, a key pathogen in periodontitis, (-)-acetoxycopalic acid displayed a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. mdpi.com Its activity against other periodontal pathogens was found to be limited, with MIC values greater than 100 µg/mL for strains like Prevotella nigrescens and Fusobacterium nucleatum. mdpi.com

Research into other labdane diterpenoids further illustrates their antibacterial potential. Derivatives of salvic acid (7α-hydroxy-8(17)-ent-labden-15-oic acid) have shown selective inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while being largely inactive against the Gram-negative Escherichia coli. researchgate.net Similarly, newly discovered labdane diterpenoids from marine-derived Streptomyces griseorubens, such as chlorolabdans, have exhibited significant activity against Gram-positive bacteria, with MIC values ranging from 4 to 8 µg/mL. mdpi.combohrium.com This pattern suggests that the structural characteristics of labdanes, including their lipophilicity and the presence of specific functional groups, are crucial determinants of their antibacterial spectrum and potency. researchgate.net

Table 1: Antibacterial Activity of Selected Labdane Diterpenoids

| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| (-)-Acetoxycopalic acid | Porphyromonas gingivalis | ATCC 33277 | 50 | mdpi.com |

| (-)-Acetoxycopalic acid | Prevotella nigrescens | ATCC 33563 | >100 | mdpi.com |

| (-)-Acetoxycopalic acid | Fusobacterium nucleatum | ATCC 25586 | >100 | mdpi.com |

| (-)-Copalic acid | Porphyromonas gingivalis | ATCC 33277 | 3.1 | mdpi.commdpi.com |

| Chlorolabdans B | Bacillus subtilis | KCTC 1021 | 4 | bohrium.com |

| Chlorolabdans B | Micrococcus luteus | KCTC 1915 | 8 | bohrium.com |

| Chlorolabdans B | Staphylococcus aureus | KCTC 1928 | 4 | bohrium.com |

Antifungal Actions

The antifungal properties of labdane diterpenoids have been an area of active investigation. nih.govnih.gov While specific data on this compound is limited, studies on its close structural analogs provide valuable information. Research on 7α-acetanoyloxy-8(17)-labden-15-oic acid (acetylsalvic acid), isolated from Eupatorium salvia, has demonstrated its efficacy against the phytopathogenic fungus Botrytis cinerea. mdpi.com

In these studies, acetylsalvic acid inhibited the mycelial growth of B. cinerea in solid media. mdpi.com The fungitoxicity of acetylsalvic acid and its derivatives was found to be dependent on the length of the acyl side-chain, with shorter chains generally resulting in greater effectiveness. mdpi.com For example, acetylsalvic acid (with a C2 acyl chain) and a propionyl derivative (C3 chain) were the most active compounds tested, whereas a derivative with a longer isopentanoyl (C5) side chain showed very low activity. mdpi.com This suggests that hydrophobicity and specific structural features are key factors governing the antifungal effect of these diterpenoids. mdpi.com Both acetylsalvic acid and its parent compound, salvic acid, were also found to inhibit the germination of B. cinerea conidia. mdpi.comnih.gov

**Table 2: Antifungal Activity of Acetylsalvic Acid and Derivatives against *Botrytis cinerea***

| Compound | Description | ED₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Acetylsalvic acid | 7α-acetanoyloxy-8(17)-labden-15-oic acid | 49.8 | mdpi.com |

| Propanoylsalvic acid | 7α-propanoyloxy-8(17)-labden-15-oic acid | 55.1 | mdpi.com |

| Butanoylsalvic acid | 7α-butanoyloxy-8(17)-labden-15-oic acid | 117.2 | mdpi.com |

| Isopentanoylsalvic acid | 7α-isopentanoyloxy-8(17)-labden-15-oic acid | >200 | mdpi.com |

Antiprotozoal Effects

Labdane diterpenoids have emerged as a promising class of natural products with significant antiprotozoal activity. nih.govnih.gov Research has demonstrated their potential against parasites responsible for major neglected tropical diseases, including leishmaniasis and Chagas disease. nih.govfrontiersin.org

A study focusing on labdanes from Copaifera oleoresin evaluated the activity of ent-3β-acetoxy copalic acid, a stereoisomer of the title compound, against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org The compound showed moderate leishmanicidal activity against the promastigote form of L. amazonensis with a half-maximal inhibitory concentration (IC₅₀) of 34.18 µM. Its activity against the trypomastigote form of T. cruzi was lower, with an IC₅₀ value of 70.30 µM. frontiersin.org

Other studies on different classes of diterpenes have also revealed potent antiprotozoal effects. Abietane (B96969) diterpenoids isolated from Perovskia abrotanoides were active against Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum. rsc.org For example, 7α-ethoxyrosmanol was particularly active against T. b. rhodesiense (IC₅₀ of 0.8 µM) and L. donovani (IC₅₀ of 1.8 µM). rsc.org These findings underscore the potential of the diterpenoid scaffold as a source for new antiparasitic lead compounds. frontiersin.orgrsc.org

Table 3: Antiprotozoal Activity of Selected Diterpenoids

| Compound | Parasite | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ent-3β-Acetoxy copalic acid | Leishmania amazonensis (promastigote) | 34.18 | frontiersin.org |

| ent-3β-Acetoxy copalic acid | Trypanosoma cruzi (trypomastigote) | 70.30 | frontiersin.org |

| 7α-Ethoxyrosmanol (Abietane) | Trypanosoma brucei rhodesiense | 0.8 | rsc.org |

| 7α-Ethoxyrosmanol (Abietane) | Leishmania donovani | 1.8 | rsc.org |

| Ferruginol (Abietane) | Plasmodium falciparum | 2.9 | rsc.org |

| Miltiodiol (Abietane) | Trypanosoma brucei rhodesiense | 0.5 | rsc.org |

Mechanisms of Antimicrobial Action

The ways in which labdane diterpenoids exert their antimicrobial effects are multifaceted, with evidence pointing towards several key mechanisms.

Cell Membrane Disruption

A primary mechanism of action for many antimicrobial labdane diterpenoids is the disruption of the microbial cell membrane. nih.gov This action is closely linked to the amphipathic nature of these molecules, which possess both a lipophilic diterpene skeleton and hydrophilic functional groups. researchgate.net

Studies on the antifungal action of 7α-acetanoyloxy-8(17)-labden-15-oic acid (acetylsalvic acid) against Botrytis cinerea showed that the compound directly affected the cytoplasmic membrane, leading to the leakage of intracellular components that absorb at 260 nm, which typically include nucleic acids and nucleotides. mdpi.com In contrast, its non-acetylated precursor, salvic acid, did not appear to share this specific mechanism, suggesting that the acetyl group plays a crucial role in membrane interaction. mdpi.com

For antibacterial activity, molecular docking studies have suggested that labdanes insert their lipophilic core into the lipid bilayer of the bacterial membrane. researchgate.net A strategically positioned hydrogen-bond donor group, such as a carboxylic acid, can then interact with the polar head groups of phospholipids, ultimately disrupting membrane integrity and leading to cell lysis. researchgate.netnih.gov

Inhibition of Essential Biosynthetic Pathways (e.g., Fatty Acid Synthesis, Nucleic Acid, Protein Synthesis)

While membrane disruption is a well-supported mechanism, some diterpenoids are known to interfere with essential intracellular processes. For diterpenoids as a class, some specific inhibitory actions have been identified. For example, pleuromutilins, a class of fungal diterpenoids, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and interfering with the peptidyl transferase center. nih.gov

However, for labdane-type diterpenes specifically, direct evidence of inhibition of fatty acid, nucleic acid, or protein synthesis is not well-documented in the reviewed scientific literature. Transcriptome profiling of Streptococcus mutans treated with other types of diterpenoids (pimarane-type) revealed altered expression of genes involved in cell membrane synthesis and carbohydrate metabolism, rather than primary nucleic acid or protein synthesis pathways. nih.gov Some diterpenoids have been reported to affect the respiratory chain in bacteria, but this has not been widely established as a primary mechanism for labdanes. nih.gov The predominant mechanism appears to be the physical disruption of cell structures rather than the targeted inhibition of specific biosynthetic enzymes. researchgate.netmdpi.com

Interference with Bacterial Biofilm Formation

Many labdane diterpenoids have demonstrated the ability to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics. nih.govnih.gov This anti-biofilm activity represents a significant therapeutic potential.

Diterpenes isolated from Copaifera oleoresins were evaluated for their ability to inhibit biofilm formation by multidrug-resistant bacteria. nih.gov Key compounds showed promising activity, with a 50% reduction in biofilm (MICB₅₀) at concentrations ranging from 3.12 to 25 µg/mL. nih.gov

The mechanism behind this activity can involve the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. The labdane diterpene sclareol (B1681606), for example, has been shown to act as a quorum-sensing inhibitor (QSI) in methicillin-resistant Staphylococcus aureus (MRSA). By attenuating bacterial virulence through QS inhibition, sclareol can synergize with antibiotics like clindamycin (B1669177) to more effectively combat resistant infections. Other terpenes have also been shown to inhibit biofilm formation in S. aureus by down-regulating the expression of genes associated with initial cell adhesion and quorum sensing.

Cytotoxicity and Antineoplastic Potential

Labdane diterpenoids have shown promising cytotoxic activity against various cancer cell lines. nih.govnih.gov This has led to a growing interest in their potential as anticancer agents. semanticscholar.org

A significant body of research has demonstrated that labdane diterpenoids can induce apoptosis, or programmed cell death, in cancer cells. For instance, sclareol, a well-studied labdane diterpene, has been shown to induce apoptosis in human tumor cell lines. nih.govnih.gov This process is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway.

One study on the labdane compound kayadiol, isolated from Torreya nucifera, found that it induced apoptosis in HeLa cells in a dose-dependent manner. This was accompanied by the activation of caspases-3 and -9 and an increase in the Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial apoptotic pathway. nih.gov Similarly, 15-Hydroxy-8(17),13(E)-labdadiene-19-carboxylic acid (HLCA), isolated from Juniperus foetidissima, was found to trigger the intrinsic pathway of apoptosis in ovarian cancer cells. This was evidenced by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-9 and -3. chemfaces.com

Furthermore, five labdane-type diterpenes isolated from Vitex trifolia L. were shown to dramatically induce apoptosis in both tsFT210 and K562 leukemia cells at higher concentrations. researchgate.net Another labdane diterpene, coronarin D, exerts its antiproliferative effects by activating the intrinsic apoptotic pathway. nih.gov

In addition to inducing apoptosis, several labdane diterpenoids have been found to interfere with the cell cycle of cancer cells, often leading to cell cycle arrest at specific phases. This prevents the uncontrolled proliferation that is a hallmark of cancer.

For example, sclareol has been observed to arrest the cell cycle at the G1 phase in human colon cancer cells. nih.gov A study on two other labdane diterpenes, sclareol and ent-3β-hydroxy-13-epi-manoyl oxide, found that they arrested the cell cycle of human T-cell leukemia lines at the G0/G1 phase. researchgate.net This G0/G1 phase arrest was also observed in tsFT210 and K562 cells when treated with lower concentrations of five different labdane-type diterpenes from Vitex trifolia L. researchgate.net

The labdane diterpene 15-Hydroxy-8(17),13(E)-labdadiene-19-carboxylic acid (HLCA) was also shown to cause cell cycle disruption at the G1 phase in ovarian cancer cell lines by down-regulating cyclin D1 and cyclin-dependent kinase 4 (CDK4). chemfaces.comscilit.com

The anticancer activity of labdane diterpenoids has also been linked to their ability to modulate the expression of proto-oncogenes, which are genes that can promote cell growth and survival when mutated or expressed at high levels.

A key study demonstrated that the labdane-type diterpenes sclareol and a thiomidazolide derivative of ent-3β-hydroxy-13-epi-manoyl oxide down-regulated the expression of the c-myc protein in human leukemia T-cells undergoing apoptosis. researchgate.netmdpi.com Interestingly, the expression of the anti-apoptotic protein Bcl-2 remained unaffected in this study, suggesting that sustained Bcl-2 expression did not prevent apoptosis induced by these compounds. researchgate.netmdpi.com This highlights a specific mechanism of action targeting the c-myc pathway.

In contrast, the labdane compound kayadiol was found to increase the Bax/Bcl-2 ratio in HeLa cells, indicating a modulation of the Bcl-2 family of proteins to favor apoptosis. nih.gov Similarly, 15-Hydroxy-8(17),13(E)-labdadiene-19-carboxylic acid (HLCA) was shown to decrease the levels of the anti-apoptotic protein Bcl-2 in ovarian cancer cells. chemfaces.comscilit.com

An important aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells over normal, healthy cells. Several labdane diterpenoids have exhibited promising selective cytotoxicity.

For instance, a study on labdane diterpenoids from Leonotis ocymifolia demonstrated selective activity towards triple-negative breast cancer cells (HCC70). echemi.com While 13S-nepetaefolin showed significant cytotoxicity against HCC70 cells, it was equally cytotoxic to non-tumorigenic MCF-12A breast cells. echemi.com However, other isolated labdanes, nepetaefuran and leonotinin, exhibited modest cytotoxic activity against HCC70 cells but showed no cytotoxicity towards the non-tumorigenic breast epithelial cell line (MCF-12A) or hormone-responsive breast cancer cells (MCF-7). echemi.com

Another example is villosin, a labdane-type diterpene from Hedychium gardnerianum, which exhibited potent cytotoxic activity against human small cell lung cancer (NCI-H187) cells with an IC50 of 0.40 µM. In contrast, its toxicity to non-cancerous Vero cells was undetectable at concentrations lower than 166.42 µM, indicating a very high selectivity index of over 416.

| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| 13S-nepetaefolin | HCC70 (Breast) | 24.65 | MCF-12A (Breast) | 26.55 | 1.08 | echemi.com |

| Nepetaefuran | HCC70 (Breast) | 73.66 | MCF-12A (Breast) | >200 | >2.71 | echemi.com |

| Leonotinin | HCC70 (Breast) | 94.89 | MCF-12A (Breast) | >200 | >2.11 | echemi.com |

| Villosin | NCI-H187 (Lung) | 0.40 | Vero (Kidney) | >166.42 | >416 |

Other Emerging Biological Activities

Beyond their direct cytotoxic effects, labdane diterpenoids are being investigated for other biological activities that could contribute to their therapeutic potential.

Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase)

Enzyme inhibition is a critical mechanism through which bioactive compounds can exert pharmacological effects. Labdane diterpenoids have been recognized for a variety of biological activities, including enzyme-inducing and inhibitory functions. researchgate.net A key enzyme target in therapeutic research is Xanthine Oxidase (XO), a pivotal enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. researchgate.netbsmiab.org The activity of XO is a significant source of superoxide (B77818) radicals, and its inhibition can reduce both uric acid levels and oxidative stress, which is implicated in conditions like gout and inflammation. mdpi.commdpi.com

The mechanism of XO inhibition can vary. For instance, allopurinol, a standard clinical drug, acts as a competitive inhibitor, binding to the enzyme's active site and preventing the substrate from binding. nih.govnih.gov Other inhibitors can display different kinetics, such as mixed-type inhibition. nih.gov Natural products, particularly flavonoids, have been extensively studied as XO inhibitors. mdpi.com Compounds like quercetin, kaempferol, and rutin (B1680289) are known to inhibit XO, with their efficacy often linked to the specific arrangement of hydroxyl groups on their flavonoid structure. mdpi.com

While the investigation of labdane diterpenoids as specific inhibitors of xanthine oxidase is not as extensively documented as for other compound classes like flavonoids, the general capacity of natural products to act as enzyme inhibitors is well-established. For example, the terpenoid limonene, a monoterpene, has demonstrated mixed-type inhibitory action against xanthine oxidase. nih.gov Although specific inhibitory data for this compound on xanthine oxidase are not prominent in the reviewed literature, the established role of other terpenoids as enzyme modulators suggests a potential area for future investigation into the labdane class. researchgate.netnih.gov

Antiviral Activities (e.g., Anti-HIV, Influenza A, RSV)

A growing body of research highlights the potential of labdane diterpenoids as antiviral agents against a range of respiratory and other viruses. nih.gov Several studies have identified specific labdane compounds with measurable inhibitory effects against Influenza A virus and Respiratory Syncytial Virus (RSV). nih.govnih.gov

Investigations into labdane diterpenoids isolated from the fruits of Forsythia suspensa have revealed significant antiviral properties. nih.govnih.gov A series of these compounds demonstrated notable activity against both Influenza A (H1N1) and RSV. nih.gov For instance, two unique trinorlabdane diterpenoid alkaloids, forsyqinlingine A and forsyqinlingine B, showed potent inhibition of both H1N1 and RSV, with IC₅₀ and EC₅₀ values in the low micromolar range. rsc.org Similarly, other labdane diterpenoids from the same plant, such as Forsypensins A-E, also exhibited antiviral effects against these two viruses. nih.gov

Furthermore, research on diterpenoids from other structural classes has shown potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV). While not labdanes, daphnane (B1241135) and tigliane-type diterpenes have been identified as powerful inhibitors of HIV replication. nih.govnih.gov Daphnane diterpenoids isolated from Daphne pseudomezereum exhibited potent anti-HIV activity with EC₅₀ values around 1 nM. news-medical.net This suggests that the broader class of diterpenoids is a promising source for the discovery of novel antiviral drug leads. bsmiab.orgnih.gov

While specific antiviral data for this compound is not detailed in the available research, the consistent antiviral findings for other labdane diterpenoids underscore the therapeutic potential of this chemical class.

| Compound | Virus | Activity Metric | Value (μM) | Source |

|---|---|---|---|---|

| Forsyqinlingine A | Influenza A (H1N1) | IC₅₀ | 6.9 | rsc.org |

| Forsyqinlingine A | RSV | EC₅₀ | 4.8 | rsc.org |

| Forsyqinlingine B | Influenza A (H1N1) | IC₅₀ | 7.7 | rsc.org |

| Forsyqinlingine B | RSV | EC₅₀ | 5.0 | rsc.org |

| Forsypensins A-E (Range) | Influenza A (H1N1) | IC₅₀ | 21.8 - 27.4 | nih.gov |

| Forsypensins A-E (Range) | RSV | EC₅₀ | 10.5 - 15.4 | nih.gov |

| 8-epi-acuminolide | SARS-CoV-2 | IC₅₀ | 63.3 | acs.org |

| Foetidalabdane A | SARS-CoV-2 | IC₅₀ | 93.5 | acs.org |

Ecological Roles in Plant Defense (e.g., Phytoalexins, Allelopathy, Drought Resistance)

Labdane diterpenoids are crucial secondary metabolites that mediate the interactions between plants and their environment, serving as key components of plant defense systems. researchgate.net They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.

In rice (Oryza sativa), labdane-related diterpenoids, including momilactones, phytocassanes, and oryzalexins, form a significant part of the plant's defense against various stresses. These compounds display antifungal and allelopathic properties that are vital for rice crop health. Research has shown that diterpenoids derived from ent-copalyl diphosphate (B83284) (ent-CPP) are effective in rice plant defense against the fungal blast pathogen Magnaporthe oryzae and the bacterial pathogen Xanthomonas oryzae. Similarly, diterpenoids derived from syn-copalyl diphosphate (syn-CPP) contribute to non-host disease resistance against certain fungi.

Hepatoprotective Investigations for Related Labdane Diterpenoids

Several labdane diterpenoids have been investigated for their potential to protect the liver from damage induced by toxins. Andrographolide, a prominent labdane diterpenoid isolated from Andrographis paniculata, is one of the most studied compounds in this regard. researchgate.netresearchgate.net Research has demonstrated its significant hepatoprotective activity against liver damage caused by toxins such as carbon tetrachloride (CCl₄) and paracetamol. researchgate.netnih.gov

Other labdane diterpenoids have also been noted for their liver-protective potential. For example, 15-Acetoxy-Cuprésic acid, a diterpene found in some conifer species, has been reported to exhibit hepatoprotective activity. researchgate.net These findings collectively suggest that labdane diterpenoids are a promising class of natural compounds for the development of agents to treat and manage liver diseases. researchgate.netrjptonline.org

| Compound | Model | Key Finding | Source |

|---|---|---|---|

| Andrographolide | CCl₄-induced liver toxicity in rats | Contributed to a 48.6% overall inhibition of the increase in serum GOT, GPT, ALP, bilirubin, and hepatic triglycerides. | nih.gov |

| Andrographolide | Paracetamol-induced liver damage in rats | Significantly increased the viability of hepatocytes. | researchgate.net |

| 3,19-(4-bromo benzylidene) andrographolide | Paracetamol-induced liver damage in rats | Significantly reduced levels of SGOT, SGPT, ALP, and bilirubin. | rjptonline.org |

| Andrographolide | General liver disease models | Exhibits antioxidant, anti-inflammatory, and anti-fibrotic activities via modulation of NF-κB and Nrf2 pathways. | researchgate.net |

Structure Activity Relationship Sar Studies of 3 Acetoxy 8 17 ,13e Labdadien 15 Oic Acid and Its Analogues

Influence of the Labdane (B1241275) Core Structure and Skeletal Diversity on Biological Function

The bicyclic labdane core, characterized by a decalin ring system, serves as a foundational scaffold from which a vast array of natural products with significant biological activities are derived. nih.gov This core structure is considered a "privileged scaffold" in medicinal chemistry, as its rigid yet modifiable framework allows for the presentation of functional groups in a precise three-dimensional arrangement, facilitating interactions with biological targets. nih.gov The immense structural diversity within the labdane superfamily, which includes over 7,000 individual compounds, arises from a common biogenetic origin followed by extensive enzymatic modifications. nih.gov

The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) into a bicyclic intermediate, which is then subjected to a variety of "tailoring" reactions. nih.gov These reactions, often catalyzed by cytochrome P450 monooxygenases, introduce oxygen-containing functional groups and can be followed by further modifications like acylation or glycosylation. nih.gov This enzymatic tailoring results in a wide range of skeletons and functionalities, leading to a broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, anti-inflammatory, and cytotoxic effects. researchgate.netnih.gov The inherent skeletal architecture of the labdane core provides a robust starting point for evolutionary diversification, enabling the generation of compounds that mediate ecological interactions and possess potential pharmacological applications. researchgate.netresearchgate.net The cytotoxic activities of various labdane-type diterpenes, for instance, are known to be influenced by their specific structural features on this core framework. mdpi.comnih.gov

Role of Specific Substituents: The Acetoxy Moiety and its Positional Isomers

The nature, position, and orientation of substituents on the labdane core are critical determinants of biological activity. The acetoxy group at the C-3 position in 3-Acetoxy-8(17),13E-labdadien-15-oic acid is a key feature. Oxygen-containing functional groups, such as hydroxyls and acetoxy moieties, increase the polarity of the molecule and provide sites for hydrogen bonding, which can be crucial for binding to target proteins or enzymes. nih.gov

Significance of the Double Bonds (8(17) and 13E) and Carboxylic Acid Group at C-15

Specific functional groups and unsaturated bonds within the structure of this compound are indispensable for its biological function.

Carboxylic Acid Group at C-15: Research on ent-labdane derivatives has demonstrated that the carboxylic acid group at the C-15 position is essential for certain biological activities. nih.gov In studies evaluating antibacterial properties, this group, acting as a hydrogen-bond donor (HBD), was found to be a prerequisite for the inhibitory effect against Gram-positive bacteria. nih.gov The presence of this acidic moiety significantly influences the molecule's polarity and ability to interact with specific residues in a biological target.

Double Bonds (8(17) and 13E): The two double bonds in the molecule also play vital roles.

Together, these features—the C-15 carboxylic acid and the specific double bonds—create a unique chemical entity whose biological activity is a direct result of this precise combination of functionalities.

Impact of Stereochemistry (e.g., ent-labdane vs. normal labdane configurations)

Stereochemistry is a paramount factor in the biological activity of chiral molecules like labdane diterpenes, as biological systems (e.g., enzymes, receptors) are inherently chiral. mdpi.com Labdanes can exist in two opposite stereochemical series: the "normal" series and the enantiomeric "ent" series. researchgate.net This difference originates from the initial cyclization of GGPP, which can produce intermediates with distinct stereochemistries at key chiral centers like C-5, C-9, and C-10. nih.gov The title compound, for example, is often isolated as an ent-labdane. chemfaces.com

The absolute configuration of the labdane core dictates the three-dimensional arrangement of all its substituents, fundamentally affecting how the molecule interacts with its biological targets. mdpi.com A molecule and its enantiomer can have vastly different—or even opposing—pharmacological effects because one may fit into a receptor's binding site perfectly while the other does not. mdpi.com Studies on ent-labdane derivatives, such as those of salvic acid, highlight the biological potential of this specific stereochemical configuration. nih.gov The prevalence of ent-labdanes in plants, where they are precursors to essential phytohormones like gibberellins (B7789140), underscores the biological significance of this stereochemical series. nih.gov Therefore, the ent- configuration of this compound is not an incidental feature but a critical aspect of its structure that governs its biological function.

Functional Group Derivatization and Chemical Modifications for Bioactivity Enhancement

The labdane skeleton is a versatile template for chemical modification to enhance or modulate biological activity. nih.gov Functional group derivatization allows for the systematic exploration of SAR and the optimization of lead compounds.